Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula and specific functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester typically involves esterification reactions. One common method is the reaction of glutaric acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for hydrolysis.
Major Products Formed
The major products formed from these reactions include various alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The molecular targets may include enzymes and receptors that mediate its effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl glutarate: A simpler ester of glutaric acid with similar reactivity.
Dimethyl 2-methylglutarate: Another ester with a methyl substitution that affects its chemical properties.
Uniqueness
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester is unique due to its specific functional groups and structural complexity. This uniqueness contributes to its diverse applications and reactivity compared to simpler esters .
Properties
Molecular Formula |
C17H26O5 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
dimethyl 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-oxopentanedioate |
InChI |
InChI=1S/C17H26O5/c1-12(2)7-6-8-13(3)9-10-14(17(20)22-5)15(18)11-16(19)21-4/h7,9,14H,6,8,10-11H2,1-5H3/b13-9+ |
InChI Key |
RWWYQXKQXOPTFH-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C(=O)CC(=O)OC)C(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=O)CC(=O)OC)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.